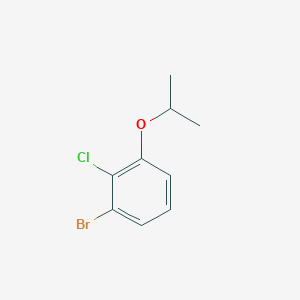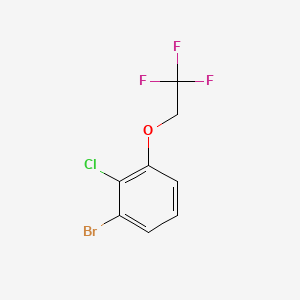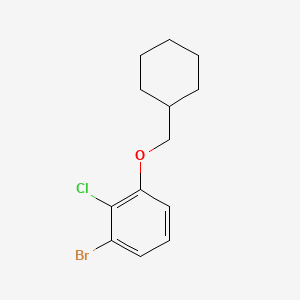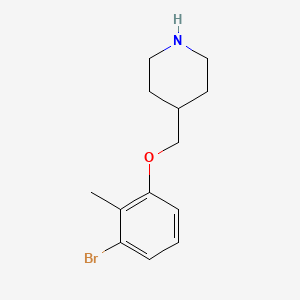
1-Bromo-2-chloro-3-(2,2-difluoroethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-chloro-3-(2,2-difluoroethoxy)benzene is an organic compound with the molecular formula C8H6BrClF2O. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and difluoroethoxy groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-3-(2,2-difluoroethoxy)benzene can be synthesized through several methods:
Electrophilic Aromatic Substitution: Starting from 2-chloroaniline, the compound can be synthesized via diazotization followed by a Sandmeyer reaction to introduce the bromine atom.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor, such as 2-chloro-3-(2,2-difluoroethoxy)benzene, with a brominating agent like N-bromosuccinimide.
Industrial Production Methods: Industrial production typically involves large-scale electrophilic aromatic substitution reactions, utilizing optimized conditions to ensure high yield and purity. The reaction conditions often include controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the substitution process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-chloro-3-(2,2-difluoroethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-chloro-3-(2,2-difluoroethoxy)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Bromo-2-chloro-3-(2,2-difluoroethoxy)benzene involves its interaction with molecular targets through its halogen atoms and difluoroethoxy group. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-chloro-3-fluorobenzene: Similar structure but with a fluorine atom instead of the difluoroethoxy group.
1-Bromo-3-chloro-2-fluorobenzene: Another halogenated benzene derivative with different substitution pattern.
1-Bromo-2,3-difluorobenzene: Contains two fluorine atoms instead of the difluoroethoxy group.
Uniqueness: 1-Bromo-2-chloro-3-(2,2-difluoroethoxy)benzene is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical and physical properties compared to other halogenated benzene derivatives.
Eigenschaften
IUPAC Name |
1-bromo-2-chloro-3-(2,2-difluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClF2O/c9-5-2-1-3-6(8(5)10)13-4-7(11)12/h1-3,7H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJHYGMTZDMSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
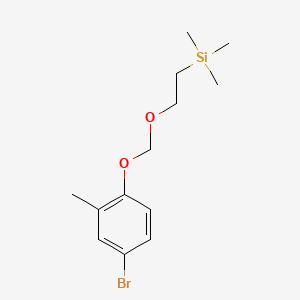
![Benzene, 4-bromo-2-fluoro-1-[[2-(trimethylsilyl)ethoxy]methoxy]-](/img/structure/B8183389.png)






